molecular formula C18H18N2O2S B3019669 N-cyclopropyl-6-methoxy-N-(thiophen-3-ylmethyl)-1H-indole-2-carboxamide CAS No. 1797871-86-3

N-cyclopropyl-6-methoxy-N-(thiophen-3-ylmethyl)-1H-indole-2-carboxamide

Cat. No.: B3019669
CAS No.: 1797871-86-3
M. Wt: 326.41
InChI Key: LAFLMIVBBLGANT-UHFFFAOYSA-N
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Description

N-cyclopropyl-6-methoxy-N-(thiophen-3-ylmethyl)-1H-indole-2-carboxamide is a synthetic organic compound that belongs to the indole class of compounds Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-6-methoxy-N-(thiophen-3-ylmethyl)-1H-indole-2-carboxamide typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized using Fischer indole synthesis or other methods such as the Bartoli indole synthesis.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate.

    Cyclopropyl Group Addition: The cyclopropyl group can be added through cyclopropanation reactions using diazo compounds and transition metal catalysts.

    Attachment of the Thiophen-3-ylmethyl Group: This step involves the alkylation of the indole nitrogen with a thiophen-3-ylmethyl halide under basic conditions.

    Formation of the Carboxamide: The final step involves the formation of the carboxamide group through the reaction of the carboxylic acid derivative with an amine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the thiophene ring.

    Reduction: Reduction reactions could target the carboxamide group, converting it to an amine.

    Substitution: The indole ring and the thiophene ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents for electrophilic substitution and nucleophiles for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could yield a formyl or carboxyl group, while reduction of the carboxamide could yield an amine.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving indole derivatives.

    Medicine: Potential therapeutic applications due to its unique structure and biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes, receptors, and proteins, modulating their activity. The cyclopropyl and thiophen-3-ylmethyl groups may enhance binding affinity and specificity to certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

    N-cyclopropyl-6-methoxy-1H-indole-2-carboxamide: Lacks the thiophen-3-ylmethyl group.

    N-(thiophen-3-ylmethyl)-1H-indole-2-carboxamide: Lacks the cyclopropyl and methoxy groups.

    6-methoxy-1H-indole-2-carboxamide: Lacks both the cyclopropyl and thiophen-3-ylmethyl groups.

Uniqueness

N-cyclopropyl-6-methoxy-N-(thiophen-3-ylmethyl)-1H-indole-2-carboxamide is unique due to the combination of its functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-cyclopropyl-6-methoxy-N-(thiophen-3-ylmethyl)-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S/c1-22-15-5-2-13-8-17(19-16(13)9-15)18(21)20(14-3-4-14)10-12-6-7-23-11-12/h2,5-9,11,14,19H,3-4,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAFLMIVBBLGANT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(N2)C(=O)N(CC3=CSC=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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